8-Epi-prostaglandin F2alpha
Overview
Description
8-iso PGF2α is an isoprostane produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids. It is present in human plasma in two distinct forms - esterified in phospholipids and as the free acid. The ratio of these two forms is approximately 2:1, with a total plasma 8-iso PGF2α level of about 150 pg/ml in normal volunteers. In normal human urine, 8-iso PGF2α levels are about 180-200 pg/mg of creatinine. 8-iso PGF2α is a weak TP receptor agonist in vascular smooth muscle. Conversely, 8-iso PGF2α inhibits platelet aggregation induced by U-46619 (10−6 M) and I-BOP (3 x 10−7 M) with IC50 values of 1.6 x 10−6 M and 1.8 x 10−6 M, respectively.
8-epi-prostaglandin F2alpha is an isoprostane that is prostaglandin F2alpha having inverted stereochemistry at the 8-position. It has a role as a bronchoconstrictor agent, a vasoconstrictor agent and a biomarker. It derives from a prostaglandin F2alpha. It is a conjugate acid of an this compound(1-).
15-F2t-Isop, also known as 8-epi-PGF2alpha or 8-isoprostane, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-F2t-isop is considered to be an eicosanoid lipid molecule. 15-F2t-Isop is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-F2t-Isop has been detected in multiple biofluids, such as urine and blood. Within the cell, 15-F2t-isop is primarily located in the membrane (predicted from logP) and cytoplasm. 15-F2t-Isop participates in a number of enzymatic reactions. In particular, 15-F2t-isop can be biosynthesized from prostaglandin F2ALPHA. 15-F2t-Isop can also be converted into 1-palmitoyl-2-(this compound)-sn-glycero-3-phosphocholine and 1-stearoyl-2-(this compound)-sn-glycero-3-phosphocholine.
Mechanism of Action
Target of Action
The primary target of 8-Epi-Prostaglandin F2alpha (8-epi-PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .
Mode of Action
8-epi-PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . The action of 8-epi-PGF2α is dependent on the number of receptors on the corpus luteum membrane .
Biochemical Pathways
The synthesis of 8-epi-PGF2α is mediated by Prostaglandin H2 synthase (PGHS) . This enzyme, also known as cyclooxygenase (COX), is responsible for the conversion of arachidonic acid to prostaglandins . The reactive oxygen species responsible for 8-epi-PGF2α synthesis during reoxygenation is hydrogen peroxide .
Pharmacokinetics
It’s known that the production of 8-epi-pgf2α decreases by greater than 90% during hypoxia and increases linearly for 90 minutes upon reoxygenation, reaching nearly 3 times normoxic levels .
Result of Action
8-epi-PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat . It has also been found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress .
Action Environment
The action of 8-epi-PGF2α can be influenced by environmental factors such as oxygen levels. For instance, during reoxygenation following hypoxia, the production of 8-epi-PGF2α increases . Furthermore, exogenous hydrogen peroxide can stimulate 8-epi-PGF2α production by normoxic cells .
Biochemical Analysis
Biochemical Properties
8-Epi-prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It is synthesized by human endothelial cells during reoxygenation following hypoxia . The synthesis of this compound is mediated by prostaglandin H2 synthase (PGHS) and is dependent on the activity of PGHS-1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been linked to being naturally involved in the process of labor . It also has potent vasoconstrictor and platelet activating properties . In addition, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, during reoxygenation, this compound production increases linearly for 90 minutes, reaching nearly three times normoxic levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, inhalation of latanoprost, a prostaglandin F2alpha analog, resulted in increased nasal recovery of a cerebrospinal fluid fluorescent tracer, implying increased cerebrospinal fluid outflow via the nasal lymphatics .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is generated through PGHS, known commonly as cyclooxygenase, in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-NAPLMKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959353 | |
Record name | 8-iso-Prostaglandin F2 alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Isoprostaglandin F2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27415-26-5 | |
Record name | 8-Isoprostaglandin F2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27415-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-epi-Prostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-iso-Prostaglandin F2 alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ISOPROSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83YE66SBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Isoprostaglandin F2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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